

Deleobuvir: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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Compound of Interest

Compound Name: Deleobuvir

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Introduction

Deleobuvir, formerly known as BI 207127, is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] Developed by Boehringer Ingelheim, it was investigated as a potential component of interferon-free antiviral therapies for chronic HCV infection.[1] **Deleobuvir** exhibits potent and selective inhibition of HCV replication by binding to an allosteric site on the NS5B polymerase, thereby disrupting its function.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, and the experimental evaluation of **Deleobuvir**.

Chemical Structure and Physicochemical Properties

Deleobuvir is a complex small molecule with the IUPAC name (2E)-3-(2-{1-[2-(5-Bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxamido]cyclobutyl}-1-methyl-1H-benzimidazol-6-yl)prop-2-enoic acid.[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C34H33BrN6O3	[1]
Molar Mass	653.581 g·mol ⁻¹	[1]
CAS Number	863884-77-9	[1]
Appearance	Not explicitly stated, likely a solid	
Solubility	Poorly soluble	[2]
Storage (in solvent)	-80°C for 6 months; -20°C for 1 month (protect from light, stored under nitrogen)	[3]

Pharmacokinetic Properties

Pharmacokinetic studies in healthy human volunteers have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of **Deleobuvir**.

Parameter	Value	Reference
Clearance (CL/F)	14.3 ml/min/kg	[4]
Volume of Distribution (V _z /F)	245 liters	[4]
Terminal Half-life (t _{1/2})	~3 hours	[4][5]
Protein Binding	>99% (highly bound to albumin)	[4]
Metabolism	Major metabolites include an acyl glucuronide (deleobuvir-AG) and an alkene reduction product (CD 6168) formed by gut bacteria.	[4][5]
Excretion	Predominantly via feces (~95.1%), with minimal urinary excretion.	[4][5]

Antiviral Activity

Deleobuvir has demonstrated potent antiviral activity against specific HCV genotypes in cell-based replicon assays.

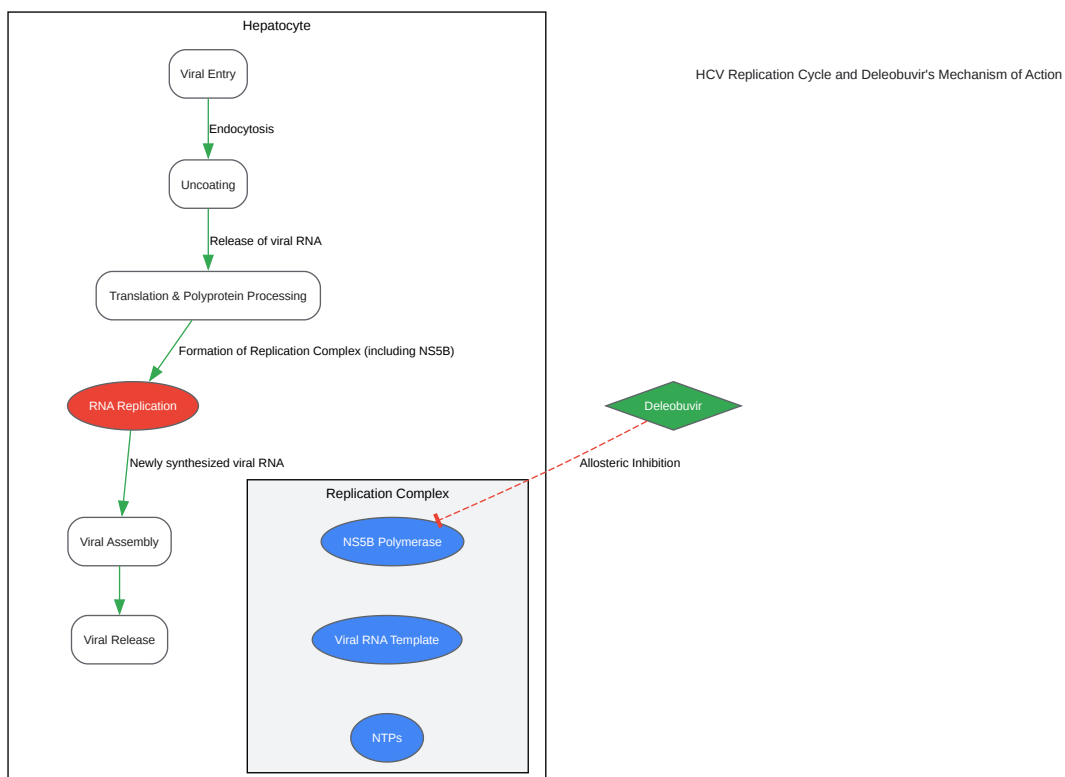
Parameter	Value	Genotype	Reference
EC50	11 nM	1b	[2]
EC50	23 nM	1a	[2]
IC50 (Polymerase Activity)	50 nM	1	[2]

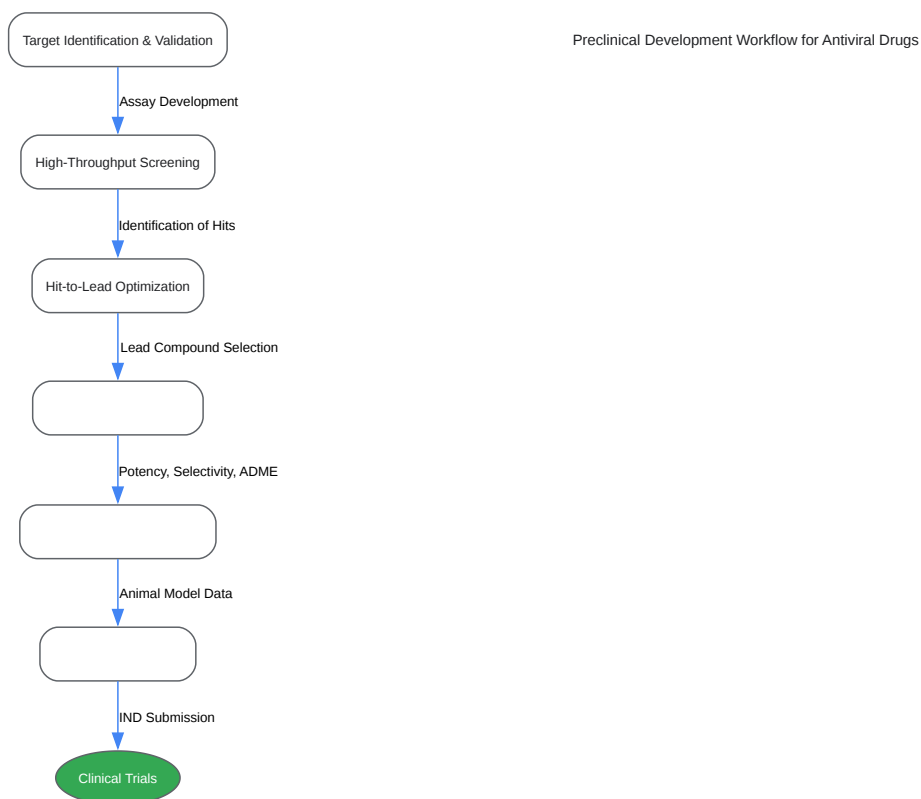
Mechanism of Action: Inhibition of HCV NS5B Polymerase

Deleobuvir is a non-nucleoside inhibitor that targets the NS5B RNA-dependent RNA polymerase, an essential enzyme for the replication of the HCV genome.[1][6] It binds to an allosteric site known as thumb pocket 1 of the NS5B polymerase.[2][7] This binding event induces a conformational change in the enzyme, which ultimately inhibits its ability to synthesize viral RNA.[8] The allosteric nature of this inhibition means that **Deleobuvir** does not compete with the nucleoside triphosphates that are the building blocks of the RNA chain.[6]

HCV Replication Signaling Pathway

The following diagram illustrates the hepatitis C virus replication cycle and highlights the point of inhibition by **Deleobuvir**.





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